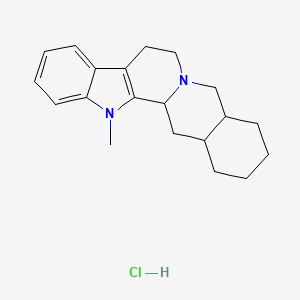

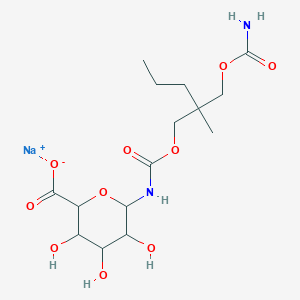

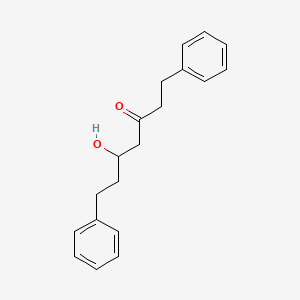

![molecular formula C13H12F3N6NaO4S3 B12295920 Sodium;3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-7-[[2-(trifluoromethylsulfanyl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12295920.png)

Sodium;3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-7-[[2-(trifluoromethylsulfanyl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium;3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-7-[[2-(trifluoromethylsulfanyl)acetyl]amino]-5-thia-1-azabicyclo[42It is effective against a wide range of gram-positive, gram-negative, and anaerobic bacteria, but it is ineffective against methicillin-resistant Staphylococcus aureus and Enterococci.

Preparation Methods

Latamoxef sodium was synthesized by Shionogi Pharmaceuticals in 1975, starting with benzylpenicillin and using a novel drug design. The oxacephem nucleus, in which the sulfur atom had been replaced by oxygen, was substituted with a methoxyl group at the 7α position, as in the cephamycins. A carboxyl moiety and a hydroxybenzyl group were added at the 7β position, as in carbenicillin, and a methyltetrazolylthiomethyl group was attached at the 3 position .

The industrial production involves the following steps:

Formation of the oxacephem nucleus: This involves the substitution of the sulfur atom with oxygen.

Addition of functional groups: Methoxyl group at the 7α position, carboxyl moiety, and hydroxybenzyl group at the 7β position, and methyltetrazolylthiomethyl group at the 3 position.

Chemical Reactions Analysis

Latamoxef sodium undergoes various chemical reactions, including:

Oxidation: The tetrazole ring resists oxidation even when very strong oxidizing agents are employed.

Substitution: The compound can undergo substitution reactions, particularly at the methyltetrazolylthiomethyl group.

Common reagents and conditions used in these reactions include strong oxidizing agents and various substitution reagents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Latamoxef sodium has several scientific research applications:

Chemistry: It is used as a broad-spectrum beta-lactam antibiotic, effective against a wide range of bacteria.

Biology: It is used in studies involving bacterial infections and antibiotic resistance.

Medicine: It is used as an antibacterial agent, particularly effective against Escherichia coli and Pseudomonas aeruginosa.

Industry: It is used in the production of antibacterial agents and in research involving beta-lactam antibiotics.

Mechanism of Action

Latamoxef sodium exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis. This leads to the lysis and death of the bacteria.

Comparison with Similar Compounds

Latamoxef sodium is unique due to its oxacephem nucleus and the specific substitutions at the 7α, 7β, and 3 positions. Similar compounds include:

Cephamycins: These have a similar methoxyl group at the 7α position.

Carbenicillin: This has a carboxyl moiety and a hydroxybenzyl group at the 7β position.

Other beta-lactam antibiotics: These include various penicillins and cephalosporins that share the beta-lactam ring structure but differ in their specific substitutions and spectrum of activity.

Properties

IUPAC Name |

sodium;3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-7-[[2-(trifluoromethylsulfanyl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N6O4S3.Na/c1-21-12(18-19-20-21)28-3-5-2-27-10-7(9(24)22(10)8(5)11(25)26)17-6(23)4-29-13(14,15)16;/h7,10H,2-4H2,1H3,(H,17,23)(H,25,26);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTPDSOBPIAYYBT-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CSC(F)(F)F)SC2)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N6NaO4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

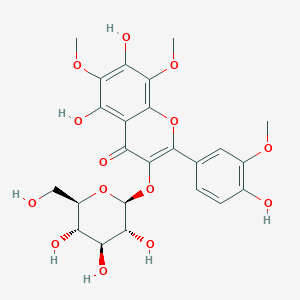

![Butanedioic acid;3-[2-(cyclopropylmethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phenol](/img/structure/B12295873.png)

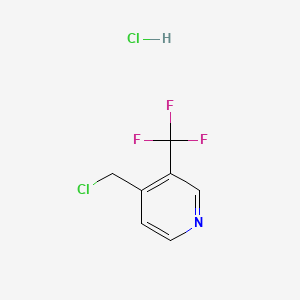

![N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B12295900.png)